molecular formula C18H17FN2O4S2 B2975314 (E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide CAS No. 895477-13-1

(E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide

Cat. No.: B2975314
CAS No.: 895477-13-1
M. Wt: 408.46
InChI Key: AEQFIFKRFLUTMY-CZIZESTLSA-N
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Description

The compound (E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide features a propanamide backbone substituted with a 4-fluorophenylsulfonyl group and a benzothiazole ring system. The benzothiazole moiety is further modified with 4-methoxy and 3-methyl substituents, creating a planar, conjugated system that likely influences electronic properties and biological interactions .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S2/c1-21-17-14(25-2)4-3-5-15(17)26-18(21)20-16(22)10-11-27(23,24)13-8-6-12(19)7-9-13/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQFIFKRFLUTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups are introduced via electrophilic aromatic substitution reactions.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Formation of the Propanamide Moiety: The final step involves the condensation of the sulfonylated intermediate with an appropriate amide precursor under basic or acidic conditions to form the propanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, research focuses on its potential therapeutic effects. The compound’s ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.

Industry

Industrially, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymers, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of (E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s sulfonyl and benzo[d]thiazole groups are likely key to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound is compared below with three analogues from the evidence, focusing on substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Spectral Data (IR/NMR)
Target Compound C₁₉H₁₇FN₂O₄S₂ 428.5 4-Fluorophenylsulfonyl; 4-methoxy-3-methylbenzothiazole Expected νC=O ~1660–1680 cm⁻¹; νS=O ~1240–1255 cm⁻¹
N-(4-Ethylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide C₁₉H₂₀N₂O₄S₂ 404.5 4-Methoxyphenylsulfonyl; 4-ethylbenzothiazole Not reported
N-(4-Ethoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide C₂₄H₂₂FN₃O₄S₂ 499.6 4-Fluorophenylsulfonyl; 4-ethoxybenzothiazole; pyridinylmethyl N-substituent Smiles: CCOc1cccc2sc(N(Cc3ccccn3)C(=O)CCS(=O)(=O)c3ccc(F)cc3)nc12
(E)-3-(Benzylsulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide C₂₂H₂₆N₂O₄S₂ 446.6 Benzylsulfonyl; 3-(2-methoxyethyl)-5,7-dimethylbenzothiazole Not reported
Key Observations:

Benzylsulfonyl in may increase lipophilicity, altering membrane permeability.

Benzothiazole Modifications :

  • The 4-methoxy-3-methyl substitution in the target compound contrasts with the 4-ethyl group in and 4-ethoxy in , affecting steric bulk and electronic distribution.
  • The pyridinylmethyl N-substituent in introduces basicity and hydrogen-bonding capacity, which could enhance receptor interactions.

Spectral Confirmation :

  • IR data from for sulfonyl-containing compounds (νS=O ~1240–1255 cm⁻¹) and carbonyl stretches (νC=O ~1660–1680 cm⁻¹) align with expectations for the target compound.

Biological Activity

The compound (E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its structure features key functional groups that suggest interactions with various biological targets, making it a candidate for drug discovery and therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : (E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide
  • Molecular Formula : C18H17FN2O4S
  • Molecular Weight : 372.46 g/mol
  • SMILES Notation : CC1=C(SC=Nc2ccc(OC)cc2)C(=C1)S(=O)(=O)c1ccc(F)cc1

This compound's complex structure includes a fluorophenyl group, a sulfonyl group, and a benzo[d]thiazole moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical biological pathways. The sulfonyl and benzo[d]thiazole groups enhance its binding affinity and specificity, potentially leading to modulation of various cellular processes.

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit significant anticancer activities. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins and modulation of the cell cycle. The presence of electron-donating groups, such as the methoxy group in this compound, may enhance its cytotoxic effects against tumor cell lines.

Compound Cell Line Tested IC50 (µg/mL) Mechanism
Compound 9A-4311.61 ± 1.92Apoptosis induction via Bcl-2 inhibition
Compound 10Jurkat1.98 ± 1.22Cell cycle modulation

Antiviral Activity

The compound's structure suggests potential antiviral properties. Similar derivatives have been reported to exhibit broad-spectrum antiviral effects against viruses like HBV and HIV by enhancing intracellular levels of antiviral proteins such as APOBEC3G. This mechanism could be explored further for the development of antiviral therapies.

Case Studies and Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of thiazole-based compounds. For example:

  • Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines, revealing that modifications to the phenyl rings significantly impacted their potency .
  • Antiviral Screening : Another study focused on N-phenylbenzamide derivatives demonstrated their ability to inhibit HBV replication in vitro, suggesting that similar modifications in the structure could yield effective antiviral agents .

Q & A

How can researchers optimize the synthesis of (E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide for improved yield and purity?

Basic Research Focus : Reaction condition optimization.
Methodological Answer :

  • Coupling Reagents : Use HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with triethylamine as a base in DMSO, as demonstrated for sulfonamide derivatives (yield: 68.6%) .
  • Solvent Selection : Polar aprotic solvents like 1,4-dioxane under reflux conditions improve reaction efficiency for heterocyclic intermediates .
  • Temperature Control : Heating at 80–100°C enhances reaction kinetics for sulfonyl group incorporation .

Advanced Research Focus : Statistical design of experiments (DoE).

  • Parameter Screening : Apply DoE to optimize variables (e.g., solvent ratio, temperature, catalyst loading) for multi-step syntheses, as exemplified in flow-chemistry protocols .

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